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Compound of Interest

Compound Name: N-Nitrosomethylphenidate

Cat. No.: B13421479

For Researchers, Scientists, and Drug Development Professionals

N-Nitrosomethylphenidate (NMPH) is a nitrosamine impurity that can form from the
nitrosation of methylphenidate, a widely prescribed medication for Attention Deficit
Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] As nitrosamines are classified as probable
human carcinogens, understanding the physicochemical properties, formation, and biological
interactions of NMPH is critical for risk assessment and control in pharmaceutical development
and manufacturing.[3] This guide provides a comprehensive overview of the core
physicochemical properties of NMPH, detailed experimental protocols for its synthesis and
analysis, and an exploration of its mechanism of action.

Physicochemical Properties

A summary of the known physicochemical properties of N-Nitrosomethylphenidate is
presented below. This data is essential for developing analytical methods, understanding its
stability, and predicting its behavior in biological systems.
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Property Value Source
methyl 2-(1-nitrosopiperidin-2-

UPAC Name yI)-Z-zherinacetatep i 4]

CAS Number 55557-03-4 [2][4]

Molecular Formula C14H18N203 [2][4]

Molecular Weight 262.31 g/mol [1112]

Appearance Light Yellow Solid [2]

Melting Point 110.6-112.9°C [3]

Boiling Point ~200°C (General) [3]
Soluble in acetonitrile and

Solubility other organic solvents; limited [3]

solubility in water.

Predicted XlogP

2.6

[4]

pKa

Data not available

Experimental logP

Data not available

Experimental Protocols
Synthesis of N-Nitrosomethylphenidate

N-Nitrosomethylphenidate is synthesized via the nitrosation of the secondary amine group in
the piperidine ring of methylphenidate. This reaction is typically acid-catalyzed and involves a
nitrosating agent such as nitrous acid, which can be generated in situ from sodium nitrite.[3] An
alternative approach utilizes tert-butyl nitrite under solvent-free conditions, which can be
advantageous for acid-labile substrates.[5]

Method 1: Nitrosation using Sodium Nitrite in Acidic Medium

» Dissolution: Dissolve methylphenidate hydrochloride in an appropriate aqueous acidic
solution (e.g., dilute hydrochloric acid) to achieve a desired concentration.
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Cooling: Cool the reaction mixture to 0-5°C in an ice bath. This is crucial to control the
exothermic reaction and minimize side-product formation.

Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO2) in water
dropwise to the cooled methylphenidate solution while maintaining the temperature below
5°C. The molar ratio of sodium nitrite to methylphenidate should be slightly in excess.

Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress
using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC).

Work-up: Once the reaction is complete, quench any excess nitrous acid by adding a
guenching agent like sulfamic acid or ammonium sulfamate. Neutralize the reaction mixture
with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7.

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or
ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium
sulfate.

Purification: Concentrate the organic extract under reduced pressure. The crude product can
be purified by column chromatography on silica gel using a suitable eluent system (e.g., a
gradient of ethyl acetate in hexane) to yield pure N-Nitrosomethylphenidate.[6][7][8][9][10]
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Synthesis Workflow of N-Nitrosomethylphenidate
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Synthesis Workflow of N-Nitrosomethylphenidate

Analytical Methodologies
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High-sensitivity analytical methods are required for the detection and quantification of N-
Nitrosomethylphenidate, often at trace levels in pharmaceutical matrices.[2] Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass
Spectrometry (GC-MS) are the preferred techniques.[11]

LC-MS/MS Analysis Protocol

o Sample Preparation:

[e]

Accurately weigh the drug substance or a crushed tablet and dissolve in a suitable solvent
(e.g., methanol or a mixture of methanol and water).

[e]

Sonicate and vortex to ensure complete dissolution.

o

Centrifuge to pellet any excipients.

[¢]

Filter the supernatant through a 0.2 um syringe filter into an autosampler vial.
o Chromatographic Conditions:

o Column: A reverse-phase C18 or similar column (e.g., Agilent Poroshell® C8, 50 x 3 mm,
2.7 ym).[12]

o Mobile Phase A: 5 mM ammonium acetate with 0.1% acetic acid in water (pH 3.5).[12]
o Mobile Phase B: Acetonitrile.[12]

o Gradient: A suitable gradient program to separate NMPH from the active pharmaceutical
ingredient (API) and other matrix components. For example, a 12-minute gradient from 1%
to 100% B.[12]

o Flow Rate: 0.45 mL/min.[12]
o Column Temperature: 40°C.

e Mass Spectrometry Conditions:
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o lonization Source: Electrospray lonization (ESI) in positive mode or Atmospheric Pressure
Chemical lonization (APCI).[13]

o Detection Mode: Multiple Reaction Monitoring (MRM).

o MRM Transitions: Specific precursor to product ion transitions for NMPH need to be
determined. For example, for a compound with m/z 263.1, transitions to fragments like m/z
84.1, 232.1, and 129.1 could be monitored.[12]

o Instrument Parameters: Optimize parameters such as declustering potential, collision
energy, and source temperature for maximum sensitivity.
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LC-MS/MS Analytical Workflow
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LC-MS/MS Analytical Workflow
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GC-MS Analysis Protocol
e Sample Preparation:
o For liquid injection, dissolve the sample in a suitable organic solvent like dichloromethane.

o For headspace analysis (for more volatile nitrosamines), the sample can be dissolved in a
higher boiling point solvent like N-methylpyrrolidone (NMP).

o Internal standards (e.g., deuterated nitrosamines) should be added for accurate
guantification.

e GC Conditions:

o Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-
5ms) or a wax column.

o Injection: Splitless or direct liquid injection.
o Carrier Gas: Helium at a constant flow rate.

o Oven Program: A temperature gradient to separate the analytes. For example, start at
40°C, hold for a few minutes, then ramp up to a final temperature of around 280°C.[14]

e MS Conditions:
o lonization Source: Electron lonization (El).

o Detection Mode: Selected lon Monitoring (SIM) for single quadrupole MS or Multiple
Reaction Monitoring (MRM) for triple quadrupole MS (GC-MS/MS) for higher selectivity
and sensitivity.[15]

o lons to Monitor: Select characteristic ions for N-Nitrosomethylphenidate from its mass
spectrum.

Mechanism of Action and Biological Signaling
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The toxicity of N-Nitrosomethylphenidate, like other nitrosamines, is primarily attributed to its
metabolic activation into reactive electrophilic species that can damage cellular
macromolecules, particularly DNA.[3][16]

Metabolic Activation and DNA Adduct Formation

o Metabolic Activation: N-Nitrosomethylphenidate requires metabolic activation, primarily by
cytochrome P450 (CYP) enzymes in the liver, such as CYP2E1 and CYP2A6.[16] This
enzymatic process involves a-hydroxylation, leading to the formation of an unstable
intermediate.

o Formation of Electrophiles: The a-hydroxy nitrosamine intermediate spontaneously
decomposes to form a diazonium ion. This highly reactive electrophile is the ultimate DNA-
alkylating species.[16]

e DNA Adduct Formation: The diazonium ion can then react with nucleophilic sites on DNA
bases, forming DNA adducts. Common adducts include N7-methylguanine (N7-MeG), O6-
methylguanine (O6-MeG), and N3-methyladenine (N3-MeA).[16] O6-MeG is considered a
particularly pro-mutagenic lesion.

Cellular Response to DNA Damage

The formation of DNA adducts triggers a complex cellular response aimed at repairing the
damage and maintaining genomic integrity. Several DNA repair pathways are involved:

» Base Excision Repair (BER): This pathway is primarily responsible for repairing smaller
lesions like N7-MeG and N3-MeA. A specific DNA glycosylase recognizes and removes the
damaged base, followed by the action of an AP endonuclease, DNA polymerase, and DNA
ligase to restore the correct DNA sequence.[17][18]

e Direct Reversal: The pro-mutagenic O6-MeG adduct can be directly repaired by the O6-
methylguanine-DNA methyltransferase (MGMT) protein, which transfers the methyl group
from the guanine to one of its own cysteine residues.[17][18]

» Nucleotide Excision Repair (NER): While primarily involved in repairing bulky adducts, NER
may also play a role in repairing some nitrosamine-induced damage.[17][18]
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If the DNA damage is extensive and overwhelms the repair capacity of the cell, or if the repair
mechanisms are faulty, the persistent DNA adducts can lead to mispairing during DNA
replication, resulting in mutations. An accumulation of mutations in critical genes (e.g., proto-
oncogenes and tumor suppressor genes) can lead to uncontrolled cell proliferation and
carcinogenesis.[19] In cases of severe DNA damage, the cell may undergo programmed cell
death (apoptosis) to prevent the propagation of potentially harmful mutations.[20]
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Biological Pathway of N-Nitrosomethylphenidate
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Biological Pathway of N-Nitrosomethylphenidate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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